molecular formula C9H5N3O4 B14265340 2,4-Dinitroquinoline CAS No. 138558-61-9

2,4-Dinitroquinoline

Cat. No.: B14265340
CAS No.: 138558-61-9
M. Wt: 219.15 g/mol
InChI Key: ACWRMORVFMPVKU-UHFFFAOYSA-N
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Description

2,4-Dinitroquinoline: is a chemical compound belonging to the class of nitroquinolines It is characterized by the presence of two nitro groups attached to the quinoline ring at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dinitroquinoline typically involves the nitration of quinoline. One common method is the direct nitration of quinoline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous nitration process where quinoline is fed into a reactor containing the nitrating mixture. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to achieve high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dinitroquinoline undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro groups can be substituted by nucleophiles, leading to the formation of various derivatives.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

    Reduction: 2,4-Diaminoquinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dinitroquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2,4-Dinitroquinoline involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can interfere with cellular respiration and other metabolic processes.

Comparison with Similar Compounds

Similar Compounds:

    2,4-Dinitrophenol: Known for its use as a metabolic stimulant and its ability to uncouple oxidative phosphorylation.

    2,4-Dinitroaniline: Used as an explosive and a reagent in organic synthesis.

    2,4-Dinitrophenylhydrazine: Used in the identification of carbonyl compounds.

Uniqueness: 2,4-Dinitroquinoline is unique due to its quinoline backbone, which imparts distinct chemical and biological properties compared to other nitro compounds

Properties

138558-61-9

Molecular Formula

C9H5N3O4

Molecular Weight

219.15 g/mol

IUPAC Name

2,4-dinitroquinoline

InChI

InChI=1S/C9H5N3O4/c13-11(14)8-5-9(12(15)16)10-7-4-2-1-3-6(7)8/h1-5H

InChI Key

ACWRMORVFMPVKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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